molecular formula C22H16N4O3 B1684706 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide CAS No. 301836-41-9

4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide

Cat. No.: B1684706
CAS No.: 301836-41-9
M. Wt: 384.4 g/mol
InChI Key: FHYUGAJXYORMHI-UHFFFAOYSA-N
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Description

SB-431542 is a small-molecule inhibitor that targets the transforming growth factor-beta (TGF-β) receptor type I (ALK5) and related kinases. It plays a crucial role in modulating TGF-β signaling pathways. Specifically, SB-431542 inhibits ALK4, ALK5, and ALK7 with the following IC50 values: 1 μM, 0.75 μM, and 2 μM, respectively. By blocking these receptors, SB-431542 reduces TGF-β1-mediated proliferation, cytokine expression, and collagen production .

Scientific Research Applications

SB-431542 finds applications across multiple scientific disciplines:

    Chemistry: Researchers explore its role in understanding TGF-β signaling pathways and developing novel inhibitors.

    Biology: SB-431542 aids in studying cellular responses to TGF-β, cell growth regulation, and tissue homeostasis.

    Medicine: It has potential therapeutic applications, including treating respiratory asthma and inhibiting fibroblast proliferation during pulmonary vascular remodeling.

    Industry: Although not widely used in industry, SB-431542’s properties may inspire future applications.

Mechanism of Action

Preparation Methods

Industrial Production Methods: Information on industrial-scale production methods for SB-431542 remains limited. Typically, pharmaceutical companies or research institutions optimize and scale up synthetic routes for large-scale production. These processes involve rigorous quality control and safety considerations.

Chemical Reactions Analysis

SB-431542 undergoes various chemical reactions, including oxidation, reduction, and substitution. Here are some key points:

    Oxidation and Reduction: SB-431542 may participate in redox reactions, although specific examples are not widely documented.

    Substitution Reactions: While detailed reagents and conditions are scarce, SB-431542 likely reacts with nucleophiles or electrophiles to form substituted derivatives.

    Major Products: The primary products of SB-431542 reactions depend on the specific reaction conditions and functional groups involved.

Comparison with Similar Compounds

While SB-431542 stands out for its ALK5 specificity, it shares similarities with other TGF-β pathway inhibitors. Notable compounds include:

    LY364947: Another ALK5 inhibitor with distinct chemical structure.

    A83-01: A dual inhibitor of ALK4 and ALK5.

    GW788388: Targets ALK5 and ALK4.

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c23-21(27)13-4-6-14(7-5-13)22-25-19(20(26-22)16-3-1-2-10-24-16)15-8-9-17-18(11-15)29-12-28-17/h1-11H,12H2,(H2,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYUGAJXYORMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042693
Record name SB-431542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301836-41-9
Record name 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301836-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301836419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-431542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-431542
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1557V1V0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(4-Benzo[1,3]dioxol-5-yl-5-pyridin-2-yl-1H-imidazol-2-yl)benzoyl chloride hydrochloride (100 mg; 0.23 mmol) was suspended in tetrahydrofuran (5 ml) and treated with 0.88 aq. ammonia solution (1 ml) and the resulting mixture stirred at ambient temperature. The title compound (42 mg; 48%) was obtained as a brown powder and collected by filtration, washed with water and dried at 40° C. under reduced pressure. 1H NMR (250 MHz, CDCl3) δ: 5.50-6.40 (2H, br, exchangeable), 6.03 (2H, s), 6.90 (1H, d, J=8 Hz), 7.15 (3H, m), 7.55 (2H, brm), 7.89 (2H, d, J=8 Hz), 8.06 (2H, d, J=8 Hz), 8.54 (1H, brd); (ESMS) (M+H)+=385.4.
Name
4-(4-Benzo[1,3]dioxol-5-yl-5-pyridin-2-yl-1H-imidazol-2-yl)benzoyl chloride hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide
Reactant of Route 2
4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide
Reactant of Route 3
4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide
Reactant of Route 4
4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide
Reactant of Route 6
4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide

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